molecular formula C20H13N3O3S B5132440 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide

Cat. No. B5132440
M. Wt: 375.4 g/mol
InChI Key: VMVKTESUAORMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide, also known as BTA-1, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has shown potential in various applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This leads to DNA damage and cell death. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been found to induce DNA damage, inhibit cell proliferation, and induce apoptosis. In addition, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to scavenge free radicals and protect cells from oxidative damage. N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to have low toxicity in vitro, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide in lab experiments is its low toxicity in vitro. This makes it a safe and promising candidate for further development. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a versatile compound for various applications. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide. One area of interest is the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide in combination with other anti-cancer agents, such as chemotherapy drugs or radiation therapy. Additionally, the potential use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide in other diseases, such as neurodegenerative disorders or autoimmune diseases, could be explored. Further research is needed to fully understand the mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide and its potential applications in various fields of study.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a promising compound with potential applications in various scientific fields. Its unique chemical structure and low toxicity make it a versatile candidate for further development. Through continued research and investigation, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide could potentially lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide can be achieved through a multi-step process. The first step involves the reaction of 2-nitrobenzoyl chloride with 4-aminobenzenethiol in the presence of a base. This produces 4-(2-nitrobenzoyl)aminothiophenol, which is then reacted with 4-aminobenzonitrile in the presence of a catalyst to yield N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide. The purity of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. In cancer research, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to scavenge free radicals and protect cells from oxidative damage.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(15-5-1-3-7-17(15)23(25)26)21-14-11-9-13(10-12-14)20-22-16-6-2-4-8-18(16)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVKTESUAORMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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